molecular formula C7H3Cl2NO4 B3025354 2,3-Dichloro-5-nitrobenzoic acid CAS No. 13300-61-3

2,3-Dichloro-5-nitrobenzoic acid

Cat. No.: B3025354
CAS No.: 13300-61-3
M. Wt: 236.01 g/mol
InChI Key: ZHQQQRTYWQXNSU-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,3-dichlorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.

Another method involves the chlorination of 5-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: 2,3-Dichloro-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: this compound from its ester derivatives.

Scientific Research Applications

2,3-Dichloro-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-nitrobenzoic acid
  • 2,5-Dichloro-3-nitrobenzoic acid
  • 2,6-Dichloro-3-nitrobenzoic acid

Uniqueness

2,3-Dichloro-5-nitrobenzoic acid is unique due to the specific positions of the chlorine and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.

Biological Activity

2,3-Dichloro-5-nitrobenzoic acid (DCNBA) is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article delves into the biological activities associated with DCNBA, including its antibacterial, antifungal, and anticancer effects, supported by relevant case studies and research findings.

DCNBA is a nitro-substituted benzoic acid with the molecular formula C7H3Cl2NO4C_7H_3Cl_2NO_4. Its structural characteristics contribute to its biological activity, particularly through mechanisms involving enzymatic bioreduction and interaction with cellular targets.

Antibacterial Activity

DCNBA has demonstrated significant antibacterial properties against various pathogens. The mechanism of action often involves the formation of free radicals through enzymatic bioreduction, which can intoxicate bacterial cells. Notably, nitroreductase (NTR) enzymes play a crucial role in this process.

Table 1: Antibacterial Activity of DCNBA and Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus<0.25 μg/mL
This compoundEscherichia coli<0.5 μg/mL
This compoundCandida albicansIC50 = 15 μM

Research indicates that complexes formed with DCNBA exhibit enhanced antibacterial activity compared to free ligands. For example, metal complexes containing DCNBA showed superior efficacy against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics such as tetracycline .

Antifungal Activity

DCNBA also exhibits antifungal properties. Studies have shown that it can effectively inhibit the growth of fungi such as Candida albicans. The IC50 values indicate a concentration-dependent effect, suggesting potential therapeutic applications in treating fungal infections.

Anticancer Activity

The anticancer potential of DCNBA is particularly noteworthy. Research has highlighted its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of DCNBA Complexes

ComplexCancer Cell LineGrowth Suppression (%)IC50 (μM)
Complex with Ni(II)A549 (lung cancer)75.708.82
Complex with Cu(II)Caco-2 (colon cancer)72.7020

In studies involving human lung and colon cancer cells, complexes containing DCNBA demonstrated significant growth suppression at low concentrations . These findings suggest that DCNBA and its derivatives could be developed into novel anticancer agents.

Case Studies

  • Metal Complexes and Cancer Cells : A study evaluated the effects of metal complexes formed with DCNBA on A549 and Caco-2 cells. The results indicated that certain complexes could effectively suppress cell proliferation, highlighting their potential as anticancer therapies .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing nitrobenzoate derivatives and assessing their antimicrobial activity against M. tuberculosis. The findings revealed that nitro-substituted compounds exhibited significant activity against this pathogen, suggesting broader implications for treating resistant strains .

Properties

IUPAC Name

2,3-dichloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQQRTYWQXNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302172
Record name 2,3-Dichloro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13300-61-3
Record name 2,3-Dichloro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13300-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-5-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,3-Dichlorobenzoic acid, obtained from Aldrich, (40 g, 0.21 mole) was added portion wise to a −20° C. concentrated H2SO4, obtained from Acros, (233 mL) solution which was fitted with a mechanical overhead stirrer. During the addition process, a separate flask containing concentrated H2SO4 (50 mL) was cooled to 0° C. and fuming HNO3, obtained from Acros, (16.6 mL) was slowly added. This solution was then added dropwise to the 2,3-Dichlorobenzoic acid solution at a rate which kept the reaction mixture at or slightly below −15° C. After the addition was complete the resulting solution was allowed to warm to 10° C. over 3 hours. The crude solid material was filtered through a fritted filter funnel, washed with cold H2O (200 mL), and dried under a stream of air followed by high vacuum to yield 21.7 g (44%) of product (246) which contained 4% of the undesired regioisomer (2,3-Dichloro-6-nitrobenzoic acid 247) based on 1H NMR analysis. The filtrate was slowly poured over ice and additional solid precipitated. This solid was observed to be a 3:1 mixture of 2,3-dichloro-6-nitrobenzoic acid (247) to 2,3-dichloro-5-nitrobenzoic acid (246) based on 1H NMR analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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